1,3,4,9-Tetrabromo-dibenzofuran
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Overview
Description
1,3,4,9-Tetrabromo-dibenzofuran is a brominated derivative of dibenzofuran, a heterocyclic organic compound. It has the molecular formula C₁₂H₄Br₄O and a molecular weight of 483.776 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4,9-Tetrabromo-dibenzofuran typically involves the bromination of dibenzofuran. One common method is the direct bromination using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the dibenzofuran ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, where dibenzofuran is treated with bromine in a solvent such as carbon tetrachloride or chloroform. The reaction mixture is then purified through recrystallization or chromatography to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
1,3,4,9-Tetrabromo-dibenzofuran undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form dibenzofuran derivatives with different oxidation states.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted dibenzofuran derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
1,3,4,9-Tetrabromo-dibenzofuran has several scientific research applications:
Environmental Science: It is studied for its potential as a flame retardant due to its brominated structure.
Materials Chemistry: The compound is used in the synthesis of advanced materials, including polymers and composites with enhanced thermal stability.
Biological Studies: Research is ongoing to explore its biological activity and potential use in pharmaceuticals.
Mechanism of Action
The mechanism of action of 1,3,4,9-Tetrabromo-dibenzofuran involves its interaction with specific molecular targets. The bromine atoms in the compound can form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can interact with enzymes and receptors in biological systems .
Comparison with Similar Compounds
Similar Compounds
1,2,7,8-Tetrabromodibenzofuran: Another brominated dibenzofuran derivative with similar properties and applications.
Polybrominated Dibenzofurans: A class of compounds with multiple bromine atoms attached to the dibenzofuran ring, known for their use as flame retardants and environmental pollutants.
Uniqueness
1,3,4,9-Tetrabromo-dibenzofuran is unique due to its specific bromination pattern, which can influence its reactivity and applications. Its distinct structure allows for selective chemical modifications and potential use in specialized applications, such as advanced materials and environmental science .
Properties
CAS No. |
617707-75-2 |
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Molecular Formula |
C12H4Br4O |
Molecular Weight |
483.77 g/mol |
IUPAC Name |
1,3,4,9-tetrabromodibenzofuran |
InChI |
InChI=1S/C12H4Br4O/c13-5-2-1-3-8-9(5)10-6(14)4-7(15)11(16)12(10)17-8/h1-4H |
InChI Key |
KYWUFWPIZMYDJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)C3=C(O2)C(=C(C=C3Br)Br)Br |
Origin of Product |
United States |
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